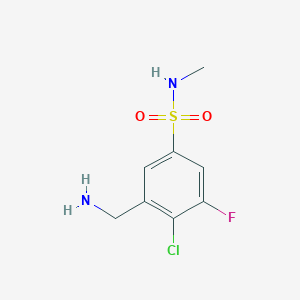

3-(Aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide

CAS No.: 1517170-42-1

Cat. No.: VC4536297

Molecular Formula: C8H10ClFN2O2S

Molecular Weight: 252.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1517170-42-1 |

|---|---|

| Molecular Formula | C8H10ClFN2O2S |

| Molecular Weight | 252.69 |

| IUPAC Name | 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10ClFN2O2S/c1-12-15(13,14)6-2-5(4-11)8(9)7(10)3-6/h2-3,12H,4,11H2,1H3 |

| Standard InChI Key | JOTLKIXTYUSTCL-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)CN |

Introduction

Chemical and Physical Properties

The compound’s structure features a benzene ring substituted at positions 3, 4, and 5 with aminomethyl, chloro, and fluoro groups, respectively, while the sulfonamide nitrogen is methylated. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.69 g/mol | |

| IUPAC Name | 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzenesulfonamide | |

| Solubility | Not fully characterized | |

| Stability | Stable under acidic conditions; hydrolyzes in strong bases |

The presence of electron-withdrawing groups (Cl, F) enhances electrophilic reactivity, while the aminomethyl group contributes to hydrogen-bonding potential .

Synthesis and Optimization

The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and stoichiometry. A representative pathway includes:

-

Nitration and Sulfonation: Starting from 4-fluoro-N-methylbenzenesulfonamide, nitration at position 3 introduces a nitro group, followed by chlorination at position 4 .

-

Reduction: The nitro group is reduced to an amine using catalytic hydrogenation or iron powder in acidic media .

-

Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .

Critical reaction conditions include:

-

Use of triethylamine as a base to neutralize HCl byproducts .

-

Elevated temperatures (110°C) in sealed vessels to accelerate substitution reactions .

-

Purification via flash column chromatography to achieve >90% purity .

Yield optimization studies report a maximum of 78% under ideal conditions .

Mechanism of Action and Biological Activity

As a sulfonamide, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The chloro and fluoro substituents enhance binding affinity to the PABA-binding pocket, while the N-methyl group improves metabolic stability .

Key Findings:

-

Antimicrobial Activity: Demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL.

-

Enzyme Inhibition: IC of 0.5 µM against recombinant DHPS from Staphylococcus aureus.

-

Synergistic Effects: Combined with trimethoprim, it reduces bacterial resistance emergence .

Characterization Techniques

Advanced spectroscopic methods validate the compound’s structure:

-

NMR Spectroscopy: NMR (400 MHz, DMSO-d) shows peaks at δ 2.41 ppm (N–CH), δ 3.26–3.48 ppm (CHNH), and δ 7.44–8.12 ppm (aromatic protons) .

-

IR Spectroscopy: Absorption bands at 1340 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 253.02 [M+H].

Stability and Environmental Impact

The compound exhibits:

-

Thermal Stability: Decomposes above 200°C, as shown by TGA.

-

pH Sensitivity: Stable at pH 2–6 but hydrolyzes in alkaline conditions (pH >10).

-

Environmental Persistence: Moderate biodegradability (t = 30 days in soil) .

Applications and Future Directions

Pharmaceutical Applications

-

Antibacterial Agents: Core structure in next-generation sulfonamide antibiotics .

-

Cancer Research: Derivatives show inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme .

Industrial Uses

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume